molecular formula C20H26ClN7 B11709683 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11709683
M. Wt: 399.9 g/mol
InChI Key: BTUJABOIWMLVPP-PXLXIMEGSA-N
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Description

2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazone linkage to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with different substituents replacing the piperidine groups.

Scientific Research Applications

2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular pathways, thereby affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(TRIFLUOROMETHYL)QUINOXALINE
  • 4-(4-CHLOROPHENYL)-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE

Uniqueness

2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its specific substitution pattern and the presence of both piperidine and hydrazone functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26ClN7

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H26ClN7/c21-17-9-7-16(8-10-17)15-22-26-18-23-19(27-11-3-1-4-12-27)25-20(24-18)28-13-5-2-6-14-28/h7-10,15H,1-6,11-14H2,(H,23,24,25,26)/b22-15+

InChI Key

BTUJABOIWMLVPP-PXLXIMEGSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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